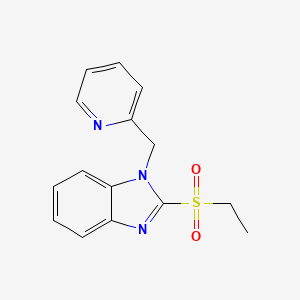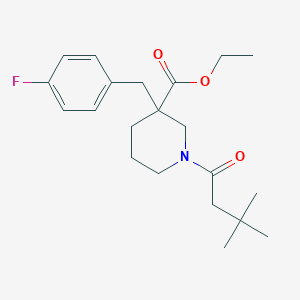![molecular formula C17H22BrNO2 B6126564 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol, also known as Bopindolol, is a β-blocker drug that is used to treat hypertension, angina pectoris, and other cardiovascular diseases. It was first synthesized in the 1970s and has been extensively studied for its therapeutic potential.
Mecanismo De Acción
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol is a non-selective β-blocker that blocks both β1 and β2 adrenergic receptors. It works by reducing the effects of adrenaline and noradrenaline on the heart and blood vessels, which leads to a decrease in heart rate and blood pressure. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol also has intrinsic sympathomimetic activity, which means that it can partially activate the β-adrenergic receptors.
Biochemical and Physiological Effects:
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has a number of biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which leads to a decrease in blood pressure. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol also reduces the release of renin from the kidneys, which is a hormone that increases blood pressure. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has been shown to improve left ventricular function and reduce the risk of heart failure in patients with hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol is also relatively easy to synthesize and is commercially available. However, there are some limitations to using 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain a therapeutic effect. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol also has a relatively low affinity for β-adrenergic receptors compared to other β-blockers, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol. One area of interest is the potential use of 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol in the treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new β-blockers with improved selectivity and affinity for β-adrenergic receptors. Finally, there is a need for further research on the long-term effects of 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol on cardiovascular function and overall health.
Conclusion:
In conclusion, 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol is a well-established β-blocker drug that has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has a known mechanism of action and several biochemical and physiological effects on the body. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
Métodos De Síntesis
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol involves the reaction between 1-bromo-2-naphthol and 3-(butylamino)-2-propanol in the presence of a base. The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has been shown to be effective in reducing blood pressure and improving cardiac function in clinical trials. 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-10-19-11-14(20)12-21-16-9-8-13-6-4-5-7-15(13)17(16)18/h4-9,14,19-20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSUBSIRLQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=C(C2=CC=CC=C2C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)

![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)

![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)

![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)
![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B6126595.png)